Potassium;trifluoro(oxetan-3-ylmethyl)boranuide

Description

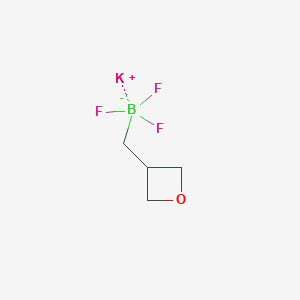

Potassium trifluoro(oxetan-3-ylmethyl)boranuide is an organoboron compound characterized by a trifluoroborate anion paired with a potassium cation. The oxetan-3-ylmethyl substituent introduces a four-membered oxygen-containing ring (oxetane) attached to a methylene group. This structural motif confers unique steric and electronic properties, making it valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronate reagents are essential . The oxetane ring’s inherent ring strain (smaller than tetrahydrofuran but larger than cyclopropane) balances reactivity and stability, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name |

potassium;trifluoro(oxetan-3-ylmethyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h4H,1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEGCTPUUONUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1COC1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;trifluoro(oxetan-3-ylmethyl)boranuide typically involves the reaction of oxetane derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of Oxetane Derivative: The oxetane derivative is prepared by reacting an appropriate alcohol with an epoxide.

Reaction with Boron Trifluoride: The oxetane derivative is then reacted with boron trifluoride to form the trifluoroborate intermediate.

Addition of Potassium Fluoride: Finally, potassium fluoride is added to the reaction mixture to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial reactors and purification techniques to obtain the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound serves as a boronate source in palladium-catalyzed Suzuki-Miyaura reactions, enabling efficient carbon-carbon bond formation. Key features include:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or CsF |

| Solvent | THF/H₂O (4:1) or DME |

| Temperature | 80–100°C |

| Yield Range | 65–92% |

The trifluoroborate group enhances stability against hydrolysis compared to traditional boronic acids, allowing reactions under milder conditions .

Oxidative Coupling

In the presence of Cu(II) catalysts, the compound participates in oxidative coupling with terminal alkynes:

| Reagents | Conditions | Product |

|---|---|---|

| Cu(OAc)₂, O₂ | DMF, 60°C, 12 h | Biaryl derivatives |

| Ag₂O | Toluene, reflux | Alkynylated arenes |

Oxidation to Boronic Acids

Treatment with hydrogen peroxide converts the trifluoroborate to a boronic acid:

| Condition | Efficiency | Application |

|---|---|---|

| H₂O₂ (30%), THF/H₂O | >85% conversion | Precursor for Suzuki reactions |

Nucleophilic Substitution

The oxetane ring undergoes ring-opening under acidic or basic conditions:

| Reagent | Product | Yield |

|---|---|---|

| HCl (aq.) | Chloromethyl-boronate complex | 70–78% |

| NaNH₂ | Amine-functionalized boronate | 62% |

Solubility and Handling

-

Solubility : Highly soluble in THF, DMSO, and acetonitrile; poorly soluble in hexane .

-

Stability : Stable in air for >24 hours at 25°C; decomposes above 150°C .

Comparative Reactivity

| Property | Potassium Trifluoroborate | Boronic Acid |

|---|---|---|

| Hydrolysis Resistance | High | Low |

| Suzuki Reaction Rate | Moderate | Fast |

| Storage Conditions | Ambient | Refrigerated |

Mechanistic Insights

The trifluoroborate group acts as a "masked" boronic acid, requiring activation (e.g., via hydrolysis or transmetalation) before participating in cross-couplings . The oxetane moiety can sterically hinder certain reactions but enhances selectivity in asymmetric syntheses.

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(oxetan-3-ylmethyl)boranuide serves as a versatile reagent in organic chemistry, particularly in the following areas:

- Catalysis : It acts as a catalyst in various organic reactions, including reductions, alkylations, and additions. The trifluoroborate group enhances the reactivity of the compound, making it suitable for facilitating nucleophilic substitutions and coupling reactions .

- Building Block in Synthesis : This compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of functional groups that are essential in drug development and materials science .

Table 1: Key Reactions Involving Potassium Trifluoro(oxetan-3-ylmethyl)boranuide

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Enhances nucleophilicity of substrates | Synthesis of pharmaceuticals |

| Coupling Reactions | Facilitates formation of carbon-carbon bonds | Organic electronics |

| Alkylation | Introduces alkyl groups into molecules | Synthesis of agrochemicals |

Biological Applications

The compound has shown promise in biological contexts, particularly in:

- Peptide Synthesis : Potassium trifluoro(oxetan-3-ylmethyl)boranuide is employed as a coupling agent in peptide synthesis. Its high yielding capacity makes it suitable for solid-phase peptide synthesis techniques, which are crucial in developing therapeutic peptides .

- Photodynamic Therapy : Research indicates potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property can be harnessed for targeted cancer therapies .

Material Science

In material science, potassium trifluoro(oxetan-3-ylmethyl)boranuide is explored for its utility in developing advanced materials:

- Polymer Chemistry : The compound can be used to modify polymer properties, enhancing their mechanical strength and thermal stability. This application is particularly relevant in creating materials for electronics and automotive industries .

Table 2: Material Science Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Polymer Modification | Enhances properties of polymers | Improved durability and performance |

| Composite Materials | Used in the formulation of composites | Lightweight yet strong materials |

Case Study 1: Peptide Synthesis

In a study published by Biosynth, potassium trifluoro(oxetan-3-ylmethyl)boranuide was utilized to synthesize a series of peptides with high purity and yield. The results demonstrated its effectiveness as a coupling agent compared to traditional methods, underscoring its potential in pharmaceutical applications .

Case Study 2: Photodynamic Therapy

Research conducted at Frontier Specialty Chemicals explored the use of this compound in photodynamic therapy for cancer treatment. The study found that compounds derived from potassium trifluoro(oxetan-3-ylmethyl)boranuide exhibited significant cytotoxic effects on cancer cells when activated by light, indicating a promising avenue for cancer therapeutics .

Mechanism of Action

The mechanism of action of Potassium;trifluoro(oxetan-3-ylmethyl)boranuide involves its interaction with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating reactions with nucleophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new compounds. These interactions are crucial in its applications in organic synthesis and biochemical assays.

Comparison with Similar Compounds

Cyclic Ether-Substituted Trifluoroborates

Potassium Trifluoro(oxolan-3-yl)boranuide

- Molecular Formula : C₄H₇BF₃KO

- Molecular Weight : 178.00

- Substituent : Tetrahydrofuran-3-yl (five-membered ring).

- The lower molecular weight (178.00 vs. ~244–286 for oxetane derivatives) suggests differences in solubility and crystallinity .

Potassium Trifluoro(5-methyloxolan-2-yl)boranuide

- Molecular Formula : C₆H₁₁BF₃KO

- Molecular Weight : 244.10

- Substituent : Methyl-substituted oxolan (position 2).

- Comparison : The methyl group enhances steric hindrance, which may slow reaction kinetics compared to the oxetan-3-ylmethyl analog.

Bicyclic and Spirocyclic Trifluoroborates

Potassium Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide

- Molecular Formula : C₆H₉BF₃KO

- CAS : 2374786-94-2

- Substituent : Bicyclic structure (oxabicyclo[4.1.0]heptane).

- Comparison : The bicyclic framework introduces significant steric hindrance and rigidity, likely reducing reactivity in cross-couplings but improving selectivity in stereospecific reactions.

Potassium Trifluoro({5-oxaspiro[2.3]hexan-1-yl})boranuide

- Molecular Formula : C₅H₇BF₃O

- SMILES : B-(F)(F)F

- Comparison : The spirocyclic structure may alter solubility and electronic properties, making it suitable for niche applications in asymmetric synthesis.

Aryl and Heteroaryl Trifluoroborates

Potassium Phenyltrifluoroborate

- Molecular Formula : C₆H₅BF₃K

- Molecular Weight : 196.01

- Melting Point : 296–301°C

- Comparison : The phenyl group provides strong electron-withdrawing effects, enhancing electrophilicity at the boron center. This compound is widely used in Suzuki couplings but lacks the stability conferred by the oxetane ring in the target compound .

Potassium Trifluoro(6-methoxypyridin-3-yl)boranuide

Aliphatic and Functionalized Trifluoroborates

Potassium Trifluoro(3-oxobutyl)boranuide

- Molecular Formula : C₄H₇BF₃KO

- SMILES : B-(F)(F)F

- Comparison : The ketone functionality (3-oxobutyl) increases electrophilicity, making it prone to nucleophilic attack. Less stable than oxetane derivatives under basic conditions.

Potassium Trifluoro(3-methoxy-3-oxopropyl)boranuide

Vinyl and Heterocyclic Derivatives

Potassium Vinyltrifluoroborate

- Molecular Formula : C₂H₃BF₃K

- CAS : 13682-77-4

- Comparison : The vinyl group’s sp² hybridization enables rapid cross-coupling but may reduce shelf life due to polymerization risks.

Potassium Trifluoro(5-formyl-3-methylthiophen-2-yl)boranuide

Biological Activity

Potassium trifluoro(oxetan-3-ylmethyl)boranuide, also known as potassium trifluoro(oxetan-3-yl)borate, is a boron compound characterized by its unique trifluoroborate group and oxetane ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science.

- Molecular Formula : C₃H₅BF₃KO

- Molecular Weight : 163.97 g/mol

- CAS Number : 1430219-76-3

- Purity : Typically ≥ 95%

- Physical State : Solid

The biological activity of potassium trifluoro(oxetan-3-ylmethyl)boranuide is primarily attributed to its ability to modulate biochemical pathways through interactions with various biomolecules. The presence of the oxetane ring contributes to its reactivity, allowing it to participate in chemical reactions that can influence cellular processes.

Biological Activity

Research indicates that potassium trifluoro(oxetan-3-ylmethyl)boranuide may exhibit several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Modulation : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function.

- Cytokine Regulation : It has been reported to influence the activity of cytokines, which are vital for immune responses.

Case Study 1: Anticancer Potential

A study on related boron compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of oxidative stress and subsequent apoptosis. This suggests that potassium trifluoro(oxetan-3-ylmethyl)boranuide could have similar effects, warranting further investigation.

Case Study 2: Enzyme Inhibition

Research published in Frontiers in Chemistry highlighted the enzyme inhibition properties of boron compounds, suggesting that potassium trifluoro(oxetan-3-ylmethyl)boranuide could inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Potassium trifluoro(oxetan-3-ylmethyl)boranuide | C₃H₅BF₃KO | Unique trifluoroborate and oxetane structure |

| Sodium trifluoro(oxetan-3-ylmethyl)borate | C₃H₅BF₃NaO | Sodium salt variant |

| Lithium trifluoro(oxetan-3-ylmethyl)borate | C₃H₅BF₃LiO | Lithium salt variant |

| Potassium trifluoroborate | KBF₃ | Simpler boron compound without oxetane |

Safety and Handling

Potassium trifluoro(oxetan-3-ylmethyl)boranuide is classified as an irritant. Safety precautions should be taken when handling this compound, including the use of gloves and protective eyewear. Proper storage conditions involve maintaining an inert atmosphere at temperatures between 2°C and 8°C to ensure stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium trifluoro(oxetan-3-ylmethyl)boranuide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves transmetallation or substitution reactions with oxetane-containing precursors. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) are effective for introducing the oxetan-3-ylmethyl group . Purification often requires column chromatography with silica gel (eluent: DCM/MeOH gradients) or recrystallization from anhydrous THF/hexane mixtures. Purity (>98%) is verified via ¹⁹F NMR (δ ~ -135 to -140 ppm for BF₃ groups) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural confirmation of Potassium trifluoro(oxetan-3-ylmethyl)boranuide?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential:

- ¹¹B NMR : A singlet near 5-10 ppm confirms tetrahedral boron geometry.

- ¹⁹F NMR : Three equivalent fluorine atoms appear as a quartet (J ~ 30 Hz).

- IR Spectroscopy : B-F stretches at ~1450 cm⁻¹ validate trifluoroborate structure.

Mass spectrometry (ESI-MS) under negative ion mode detects [M⁻] peaks matching the molecular formula (C₄H₇BF₃KO, m/z 178.00) .

Q. How should Potassium trifluoro(oxetan-3-ylmethyl)boranuide be stored to maintain stability?

- Methodological Answer : Store under inert gas (Ar/N₂) at -20°C in airtight containers. Avoid moisture: exposure to H₂O hydrolyzes the B-F bonds, forming boric acid derivatives. Stability tests under controlled humidity (≤5% RH) using TGA/DSC show no decomposition for ≥6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this reagent?

- Methodological Answer : Key parameters include:

- Catalyst System : Pd(OAc)₂ with XPhos ligand (2 mol%) in THF/H₂O (3:1) at 60°C.

- Base : Cs₂CO₃ (2 equiv) enhances transmetallation efficiency.

- Substrate Scope : Aryl chlorides with electron-withdrawing groups (e.g., NO₂, CF₃) yield >80% conversion (Table 5, ). Monitor reaction progress via ¹⁹F NMR to detect boron byproducts.

Q. What mechanistic insights explain the reactivity of the oxetane ring in this compound?

- Methodological Answer : The oxetane’s ring strain (≈26 kcal/mol) increases electrophilicity at the methylene position, facilitating nucleophilic attack in cross-couplings. DFT calculations show partial positive charge on the oxetane’s CH₂ group, enhancing its role as a boronate-transfer agent. Compare with non-strained analogs (e.g., THF derivatives) to validate strain-driven reactivity .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. MeOH) may arise from polymorphic forms. Conduct:

- XRPD : To identify crystalline vs. amorphous phases.

- Hansen Solubility Parameters : Predict solvent compatibility using HSPiP software.

For missing data (e.g., melting point in ), use DSC with a heating rate of 10°C/min under N₂ .

Q. What strategies enable the use of this reagent in complex heterocyclic systems?

- Methodological Answer : Functionalize the oxetane ring post-synthetically. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.